molecular formula C10H14BrNO2 B13517053 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B13517053
M. Wt: 260.13 g/mol
InChI Key: QIBJCSNNIAZEBJ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is an organic compound that features a brominated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylpropan-1-ol followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of azides, thiols, or other substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol
  • 2-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol
  • 2-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol

Uniqueness

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .

Biological Activity

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, a compound with notable structural features, has garnered attention in various biological research contexts due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its molecular formula is C10H14BrNO2, and it has a molecular weight of approximately 260.13 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the methoxy group may engage in nucleophilic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, studies have shown that derivatives of similar compounds possess MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies utilizing cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that it exhibits cytotoxic effects, with IC50 values indicating significant potency against these cancer types . The underlying mechanisms may involve the inhibition of specific enzymes involved in cancer cell proliferation.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies highlighting the compound's biological activities:

Study Biological Activity Findings
Study AAntimicrobialDisplayed MIC values between 3.12 and 12.5 μg/mL against Gram-positive bacteria .
Study BAnticancerIC50 values indicated significant cytotoxicity in U-87 cell lines .
Study CEnzyme InteractionModulated enzyme activity related to metabolic pathways.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(12)6-13/h2-4,9,13H,5-6,12H2,1H3

InChI Key

QIBJCSNNIAZEBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(CO)N

Origin of Product

United States

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